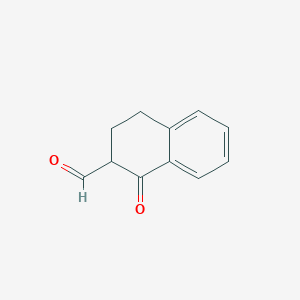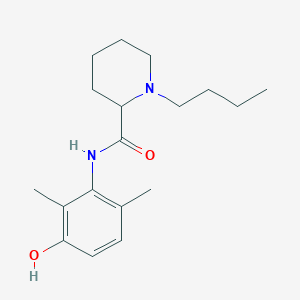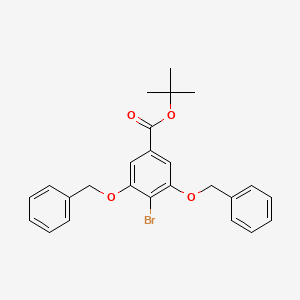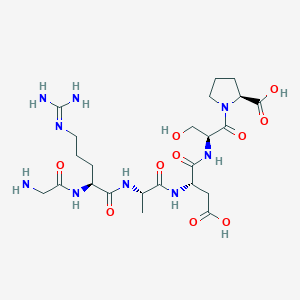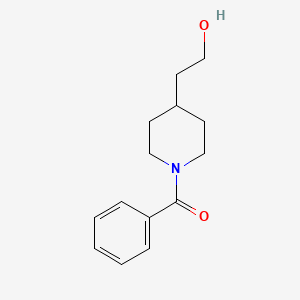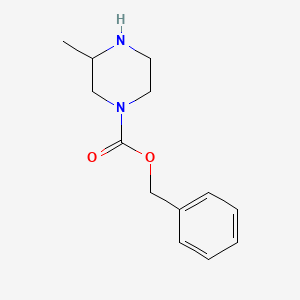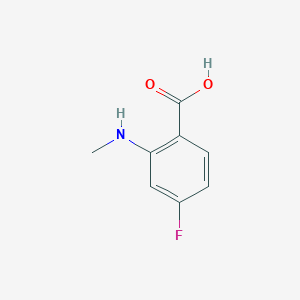
(3-Pyrimidin-5-ylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-Pyrimidin-5-ylphenyl)methanol” is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of pyrimidine, specifically α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol, has garnered attention due to its role in the production of trimethoprim, a significant sulfonamide synergist used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol involves a novel method that starts with trimethoprim. The process includes oxidation followed by reduction, resulting in a final yield of 66%. The synthesis of related compounds, such as enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, demonstrates the potential for creating chiral molecules from simple and readily available starting materials like l-(+)-methionine . Although not directly related to the target compound, this study highlights the versatility of methods in synthesizing complex molecules with potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of the synthesized α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol was confirmed using various techniques such as LC-MS, 1H NMR, 13C NMR, and IR. These techniques provided a comprehensive understanding of the compound's structure, which was further supported by density functional calculations . The study on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol also included crystal structure analysis, which helped propose a transition state for the catalytic asymmetric addition, emphasizing the importance of molecular structure in understanding chemical reactivity .
Chemical Reactions Analysis
The compound α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol is primarily associated with the production of trimethoprim. However, the literature does not provide specific reactions involving the target compound itself. In contrast, the enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was evaluated for its catalytic properties in the asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This indicates the potential of pyrimidine derivatives in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not directly discussed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that these properties can be inferred from standard analytical techniques and theoretical calculations. For instance, the solubility, melting point, and reactivity of the compound could be predicted based on its molecular structure and functional groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Crystal Structure Analysis : The compound has been studied for its structural properties in the context of pyrimidine fungicides, highlighting the importance of understanding its crystal structure for further applications in fungicide development (Kang et al., 2015).
Antimicrobial and Anticancer Potential
- Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds incorporating pyrimidin-5-yl motifs for antimicrobial and anticancer applications. For example, the development of chromen-2-ones derivatives for improved activity against Staphylococcus aureus compared to traditional drugs (Vlasov et al., 2018).
- Development of Pyrazole Derivatives : Another study explored the synthesis of pyrazole derivatives with pyrimidin-5-yl groups showing promising anticancer activity against certain cancer cell lines, highlighting the potential for these compounds in cancer treatment (Hafez et al., 2016).
Chemical Synthesis and Catalysis
- Chemoselective Reduction : The effectiveness of magnesium in methanol as a reducing agent for chemoselective reduction of pyrimidine-2(1H)-ones, demonstrating the compound's role in facilitating selective chemical transformations, which is crucial for the synthesis of various pharmaceuticals (Singh & Singh, 2009).
Novel Synthesis Methods
- Innovative Synthesis Approaches : Research has also delved into developing novel synthesis methods for related compounds, showcasing the compound's versatility and potential in creating more efficient and effective pharmaceutical agents (Lai-cai, 2013).
Safety and Hazards
“(3-Pyrimidin-5-ylphenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(3-pyrimidin-5-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-7-9-2-1-3-10(4-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCNXFUXTNDXKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428140 |
Source


|
| Record name | (3-pyrimidin-5-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852180-75-7 |
Source


|
| Record name | 3-(5-Pyrimidinyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-pyrimidin-5-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



